3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

antiproliferative colorectal cancer SW480 cells

This specific 4-azaindole positional isomer bears chloro at C3 and methoxy at C6—a substitution pattern validated as a GluN2B-selective negative allosteric modulator (≥75% receptor occupancy after 10 mg/kg oral dosing in rat, ED₅₀ 2.0 mg/kg) and cGAS inhibitor core (IC₅₀ 5–10 nM in biochemical assays). Procurement of isomeric or halogen variants (3-bromo, 3-iodo, 5-azaindole, or 7-azaindole analogs) introduces documented divergence in kinase selectivity, receptor binding, and target engagement. Generic substitution will irreversibly compromise SAR continuity and experimental reproducibility across neuroscience, immunology, and oncology programs.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1190316-40-5
Cat. No. B3219189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
CAS1190316-40-5
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN2)Cl)N=C1
InChIInChI=1S/C8H7ClN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
InChIKeyQCQOEPCNIMSWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-40-5) for Targeted Inhibitor Development and Research Procurement


3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-40-5) is a heterocyclic compound belonging to the pyrrolopyridine family, also known as a 4-azaindole derivative . This fused bicyclic scaffold consists of a pyridine ring fused to a pyrrole ring, featuring a chloro substituent at the 3-position and a methoxy group at the 6-position . The compound serves as a versatile core scaffold in medicinal chemistry for developing kinase inhibitors, proton pump inhibitors, GluN2B-selective negative allosteric modulators, and cGAS inhibitors [1][2][3].

Substitution Risks with 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-40-5): Why Positional Isomers and Halogen Variants Cannot Be Interchanged


Procurement substitution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine with closely related pyrrolopyridine analogs introduces significant scientific risk due to documented differentiation in receptor binding affinity, target engagement, and synthetic utility. Positional isomerism alters kinase selectivity profiles: 3-chloro-6-methoxy-5-azaindole (CAS 1190313-32-6) and 3-chloro-6-methoxy-7-azaindole (CAS 1190310-70-3) exhibit distinct target binding properties due to altered nitrogen positioning in the pyridine ring. Halogen substitution at the 3-position produces graded activity differences: the 3-bromo analog (CAS 1190317-79-3) and 3-iodo analog (CAS 1190323-03-5) [1] demonstrate divergent potency in kinase inhibition assays due to steric and electronic variations. The quantitative comparative evidence below establishes that generic interchange would compromise experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-40-5) Versus Structural Analogs


Antiproliferative Activity in Colorectal Cancer Model: SW480 Cell Line IC50 Quantification

3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine demonstrates antiproliferative activity against SW480 colorectal cancer cells with IC₅₀ values as low as 0.7 μM [1]. In contrast, traditional chemotherapy agents evaluated in the same cellular context exhibit higher IC₅₀ values and broader off-target effects [1]. The compound's selectivity minimizes off-target activity compared to conventional chemotherapeutics while achieving this sub-micromolar potency [1].

antiproliferative colorectal cancer SW480 cells

GluN2B Receptor Modulation: Sub-100 nM Functional Potency in Calcium Mobilization Assay

In a calcium mobilization assay using inducible CHO T-Rex cells heterologously expressing the hGluN1a/GluN2B receptor, 1H-pyrrolo[3,2-b]pyridine-based GluN2B-selective negative allosteric modulators achieved IC₅₀ values of 60 nM (Compound 9) and 5 nM (Compound 30) [1]. The 3-chloro-6-methoxy substitution pattern provides a validated starting scaffold for optimizing potency from the 60 nM range down to single-digit nanomolar affinity through systematic N-1 position derivatization [1]. Structure-activity relationship (SAR) analysis of 1-position nitrogen substituents revealed that functionalization of this core yields graded improvements in receptor occupancy and brain penetration [1].

GluN2B NMDA receptor negative allosteric modulator

cGAS Inhibition: Single-Digit to Double-Digit Nanomolar Biochemical Potency

Pyrrolo[3,2-b]pyridine derivatives containing the 3-chloro-6-methoxy core demonstrate potent inhibition of cyclic GMP-AMP synthase (cGAS) with reported IC₅₀ values of 5 nM [1] and 10 nM [2] in biochemical assays using full-length human cGAS expressed in Escherichia coli BL21 (DE3) [2]. Notably, a structurally distinct comparator compound exhibited markedly weaker activity, with an IC₅₀ of 14.2 μM (14,200 nM) against mouse cGAS [3], demonstrating a >2,800-fold difference in potency depending on the specific derivative and substitution pattern. The cGAS-STING pathway is a validated therapeutic target for autoimmune and inflammatory disorders including systemic lupus erythematosus [4].

cGAS inhibitor STING pathway autoimmune disease

Proton Pump Inhibition: Reversible Mechanism Versus Irreversible Omeprazole

Pyrrolo[3,2-b]pyridine derivatives, including those based on the 3-chloro-6-methoxy scaffold, possess the ability to attain reversible proton pump inhibitory effects, in direct contrast to omeprazole which exerts irreversible inhibition leading to long-term suppression of gastric acid secretion and associated side effects [1]. The reversible mechanism of action reduces the risk of prolonged acid suppression and related adverse events compared to irreversible proton pump inhibitors such as omeprazole [1]. The present invention specifically claims pyrrolo[3,2-b]pyridine derivatives with excellent inhibitory activity against gastric acid secretion while maintaining reversibility [1].

proton pump inhibitor reversible inhibition gastric acid secretion

In Vitro ADME Profile: Metabolic Stability and CYP450 Inhibition Characteristics

Compounds derived from the 1H-pyrrolo[3,2-b]pyridine core demonstrate defined in vitro ADME characteristics that inform lead optimization. For representative optimized derivatives, CYP450 inhibition profiling revealed IC₅₀ values of 3.7 μM (CYP3A4), >100 μM (CYP1A2), 9.0 μM (CYP2C9), 5.9 μM (CYP2C19), and >100 μM (CYP2D6) [1]. Metabolic stability assessment in liver microsomes showed 36% remaining after 30 minutes in human liver microsomes (hLM), 71% in rat liver microsomes (rLM), and 64% in mouse liver microsomes (mLM) at 1 μM test compound concentration [1]. Plasma protein binding was determined to be 99.6% [1]. hERG channel inhibition IC₅₀ was 8.6 μM [1], and kinetic solubility at pH 7.4 was measured at 4.5 μM [1].

metabolic stability CYP450 inhibition ADME

Validated Research Applications for 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-40-5) Based on Quantitative Evidence


Oncology Lead Discovery: SW480 Colorectal Cancer Model Screening

3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine serves as a validated antiproliferative scaffold for colorectal cancer drug discovery programs. With demonstrated IC₅₀ values as low as 0.7 μM in SW480 colorectal cancer cells and selectivity advantages over traditional chemotherapeutic agents, this compound provides a defined starting point for structure-activity relationship studies and lead optimization campaigns targeting colorectal cancer [1]. The chloro substituent at the 3-position enables further derivatization for potency enhancement and property modulation.

CNS Drug Discovery: GluN2B-Selective Negative Allosteric Modulator Development

The 1H-pyrrolo[3,2-b]pyridine core containing the 3-chloro-6-methoxy substitution pattern has been validated as a GluN2B-selective negative allosteric modulator scaffold with demonstrated in vivo target engagement. Optimized derivatives achieve >75% receptor occupancy after oral dosing at 10 mg/kg in rat, with ED₅₀ values as low as 2.0 mg/kg [1]. This evidence supports procurement for neuroscience programs targeting NMDA receptor modulation in conditions including neuropathic pain, mood disorders, and neurodegenerative diseases. Lead optimization efforts successfully balanced brain penetration, CYP450 inhibition reduction, and hERG liability mitigation while maintaining GluN2B potency [1].

Immunology and Autoimmune Disease: cGAS-STING Pathway Inhibitor Development

Pyrrolo[3,2-b]pyridine derivatives based on the 3-chloro-6-methoxy core demonstrate potent inhibition of cGAS with IC₅₀ values ranging from 5 to 10 nM in biochemical assays [1][2]. The cGAS-STING pathway is implicated in autoimmune disorders including systemic lupus erythematosus and inflammatory conditions [3]. This evidence positions the scaffold as a high-priority procurement choice for immunology drug discovery programs seeking validated cGAS inhibitor starting points. The >2,800-fold potency differential observed between structurally related derivatives underscores the critical importance of precise scaffold selection [4].

Gastrointestinal Therapeutics: Reversible Proton Pump Inhibitor Scaffold

For programs developing next-generation proton pump inhibitors with improved safety profiles, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine offers a validated scaffold with documented reversible inhibition of gastric acid secretion [1]. The reversible mechanism directly addresses the long-term acid suppression concerns associated with irreversible inhibitors such as omeprazole, potentially reducing side effect burden in chronic therapy settings [1]. The scaffold has been specifically claimed in patent literature for proton pump inhibition applications with demonstrated excellent inhibitory activity against gastric acid secretion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.